
Spectroscopic Profile of Ligupurpuroside B: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ligupurpuroside B

Cat. No.: B15592913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ligupurpuroside B, a phenylethanoid glycoside with noted antioxidant properties. The

information presented herein is intended to support research and development efforts in natural

product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Ligupurpuroside
B, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ligupurpuroside B (in C₅D₅N)
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Position δH (ppm) Multiplicity J (Hz)

Aglycone

(Hydroxytyrosol

moiety)

α 3.15 t 7.0

β 4.12 t 7.0

2 7.21 d 2.0

5 6.88 d 8.0

6 7.05 dd 8.0, 2.0

Aglycone (Caffeoyl

moiety)

α' 6.67 d 16.0

β' 7.91 d 16.0

2' 7.61 d 2.0

5' 7.03 d 8.0

6' 7.32 dd 8.0, 2.0

Glucose

1'' 4.65 d 8.0

2'' 4.15 m

3'' 4.28 m

4'' 5.30 t 9.5

5'' 4.05 m

6''a 3.85 m

6''b 3.75 m

Rhamnose
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1''' 5.60 br s

2''' 4.45 m

3''' 4.20 m

4''' 3.80 m

5''' 4.10 m

6''' 1.25 d 6.0

Table 2: ¹³C NMR Spectroscopic Data for Ligupurpuroside B (in C₅D₅N)
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Position δC (ppm)

Aglycone (Hydroxytyrosol moiety)

α 36.5

β 72.0

1 131.5

2 117.5

3 146.0

4 144.5

5 116.8

6 121.5

Aglycone (Caffeoyl moiety)

C=O 167.0

α' 115.0

β' 147.5

1' 127.5

2' 116.0

3' 146.8

4' 150.0

5' 115.5

6' 123.0

Glucose

1'' 104.0

2'' 76.0

3'' 82.0
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4'' 70.0

5'' 76.5

6'' 62.5

Rhamnose

1''' 102.5

2''' 72.5

3''' 72.2

4''' 74.0

5''' 70.5

6''' 18.5

Mass Spectrometry (MS)
Molecular Formula: C₃₅H₄₆O₁₇[1]

Molecular Weight: 738.7 g/mol [1]

High-Resolution Mass Spectrometry (HR-ESI-MS): The observed m/z value is consistent

with the protonated molecule [M+H]⁺.

Fragmentation Pattern: The fragmentation of phenylethanoid glycosides typically involves the

cleavage of glycosidic bonds and ester linkages. Key fragmentation pathways for

Ligupurpuroside B would include the loss of the rhamnose unit, followed by the loss of the

caffeoyl moiety, and subsequently the glucose unit, leading to the hydroxytyrosol aglycone

fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Ligupurpuroside B in methanol exhibits absorption maxima

characteristic of the caffeoyl and hydroxytyrosol chromophores.

Table 3: UV-Vis Absorption Maxima for Ligupurpuroside B (in MeOH)
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λmax (nm) Chromophore

~290 Hydroxytyrosol moiety

~330 Caffeoyl moiety

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of phenylethanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A sample of approximately 5-10 mg of purified Ligupurpuroside B
is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). Tetramethylsilane (TMS) is added as an

internal standard.

2.1.2. Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer operating

at a proton frequency of 400 MHz or higher.

2.1.3. Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a

spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and

proton-carbon correlations, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)
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2.2.1. Sample Preparation: A dilute solution of Ligupurpuroside B is prepared in a suitable

solvent, typically methanol or a mixture of methanol and water, at a concentration of

approximately 1-10 µg/mL.

2.2.2. Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

2.2.3. Data Acquisition:

The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Full scan mass spectra are acquired over a mass range of m/z 100-1000.

For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is isolated

and subjected to collision-induced dissociation (CID) with argon or nitrogen as the collision

gas. The resulting product ion spectrum is recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy
2.3.1. Sample Preparation: A stock solution of Ligupurpuroside B is prepared in methanol.

This solution is then diluted to an appropriate concentration (typically in the micromolar range)

to ensure that the absorbance values fall within the linear range of the instrument (usually

below 1.0 AU).

2.3.2. Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

2.3.3. Data Acquisition:

The spectrum is recorded over a wavelength range of 200-600 nm.

Methanol is used as the blank reference.

The wavelengths of maximum absorbance (λmax) are determined from the resulting

spectrum.

Visualizations
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The following diagrams illustrate key experimental workflows and relationships relevant to the

spectroscopic analysis of Ligupurpuroside B.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of

Ligupurpuroside B.

1D NMR 2D NMR

¹H NMR
(Chemical Shift, Multiplicity, Coupling Constant)

COSY
(¹H-¹H Correlations)

HSQC
(¹H-¹³C One-Bond Correlations)

HMBC
(¹H-¹³C Long-Range Correlations)

¹³C NMR
(Chemical Shift)

Final Structure
of Ligupurpuroside B

Click to download full resolution via product page

Caption: Logical relationships of NMR experiments for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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